N-[2-amino-1-(naphthalen-2-yl)ethyl]-3,4-dihydro-1H-2-benzopyran-7-carboxamide hydrochloride
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Overview
Description
N-[2-amino-1-(naphthalen-2-yl)ethyl]-3,4-dihydro-1H-2-benzopyran-7-carboxamide hydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a naphthalene moiety with a benzopyran ring, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-amino-1-(naphthalen-2-yl)ethyl]-3,4-dihydro-1H-2-benzopyran-7-carboxamide hydrochloride typically involves multiple steps. One common method includes the reaction of 2-naphthylamine with a benzopyran derivative under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-[2-amino-1-(naphthalen-2-yl)ethyl]-3,4-dihydro-1H-2-benzopyran-7-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce various amine derivatives .
Scientific Research Applications
N-[2-amino-1-(naphthalen-2-yl)ethyl]-3,4-dihydro-1H-2-benzopyran-7-carboxamide hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-amino-1-(naphthalen-2-yl)ethyl]-3,4-dihydro-1H-2-benzopyran-7-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-amino-2-(naphthalen-1-yl)acetic acid hydrochloride: Shares a similar naphthalene moiety but differs in its overall structure and properties.
1-Naphthalen-2-yl-ethylamine: Another compound with a naphthalene moiety, used in different chemical reactions and applications.
Uniqueness
N-[2-amino-1-(naphthalen-2-yl)ethyl]-3,4-dihydro-1H-2-benzopyran-7-carboxamide hydrochloride is unique due to its combination of a naphthalene moiety with a benzopyran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H23ClN2O2 |
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Molecular Weight |
382.9 g/mol |
IUPAC Name |
N-(2-amino-1-naphthalen-2-ylethyl)-3,4-dihydro-1H-isochromene-7-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H22N2O2.ClH/c23-13-21(18-7-5-15-3-1-2-4-17(15)11-18)24-22(25)19-8-6-16-9-10-26-14-20(16)12-19;/h1-8,11-12,21H,9-10,13-14,23H2,(H,24,25);1H |
InChI Key |
XAXLZGPSJKPTAL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1C=CC(=C2)C(=O)NC(CN)C3=CC4=CC=CC=C4C=C3.Cl |
Origin of Product |
United States |
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